2-Benzylquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16-11-13(10-12-6-2-1-3-7-12)17-15-9-5-4-8-14(15)16/h1-9,11H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBQZCWLDBJTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Benzylquinolin 4 1h One and Its Analogs
Classical and Established Synthetic Routes to Quinolin-4(1H)-ones
Over the years, several named reactions have become the cornerstones of quinolin-4(1H)-one synthesis. These methods typically involve the construction of the heterocyclic ring from aniline-based precursors through condensation and cyclization strategies.
Gould-Jacobs Reaction Pathways for 4-Quinolones
The Gould-Jacobs reaction, first reported in 1939, is a widely recognized method for constructing the quinolin-4-one framework. mdpi.comwikipedia.org The multi-step sequence begins with the condensation of an aniline (B41778) with diethyl ethoxymethylidenemalonate or a similar acyl malonic ester. wikipedia.org This initial step forms an anilidomethylenemalonic ester intermediate.
The subsequent and often rate-determining step is an intramolecular thermal cyclization, which typically requires harsh conditions and high temperatures (often above 250 °C) in solvents like diphenyl ether or paraffin oil. mdpi.comablelab.euresearchgate.net This 6-electron cyclization process yields a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org The final quinolin-4-one is obtained after saponification (hydrolysis) of the ester group, followed by thermal decarboxylation. mdpi.comwikipedia.org
The regioselectivity of the Gould-Jacobs reaction is a critical consideration, particularly with asymmetrically substituted anilines, as cyclization can occur at either ortho position, potentially leading to a mixture of products. mdpi.com While effective for many quinolone-based antibiotics, the classical Gould-Jacobs reaction is not ideal for introducing substituents at the C-2 position, as this position originates from the malonic ester component.
Conrad-Limpach Condensation and its Variants
The Conrad-Limpach synthesis, discovered in 1887, involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.orgsynarchive.com The reaction mechanism proceeds through the initial formation of a Schiff base (or the corresponding enamine) via nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.orgscribd.com
The crucial step is the thermal cyclization of this intermediate, which requires high temperatures (around 250 °C) to facilitate an electrocyclic ring closure. wikipedia.orgsynarchive.com The choice of reaction conditions is critical; lower temperatures favor the initial condensation, while higher temperatures are necessary for the cyclization. Using an inert, high-boiling solvent such as mineral oil can significantly improve the yield of the cyclized product. wikipedia.org
This method is well-suited for producing quinolones with substituents at the C-2 position. To synthesize a 2-benzyl analog, a β-ketoester such as ethyl 3-oxo-4-phenylbutanoate would be used as the starting material. A notable variant is the Knorr quinoline (B57606) synthesis, where under different conditions (e.g., higher temperatures during the initial condensation), the aniline attacks the ester group of the β-ketoester, ultimately leading to the formation of 2-hydroxyquinolines after cyclization. wikipedia.org
Biere-Seelen Synthesis for Quinolinone Cores
The Biere-Seelen synthesis, developed in 1979, provides an alternative route to the quinolin-4-one core starting from methyl anthranilate. mdpi.comnih.gov The first step is a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which forms an enaminoester intermediate. mdpi.comnih.govmun.ca
This intermediate subsequently undergoes an intramolecular cyclization in the presence of a strong base to afford a quinolin-4-one diester. nih.gov The resulting product can be selectively hydrolyzed. Base hydrolysis with an aqueous sodium hydroxide solution occurs regioselectively at the C-2 position to yield an ester, while hydrolysis in boiling 2-propanol leads to the corresponding dicarboxylic acid. mdpi.comnih.gov
Dieckmann Condensation in Quinolinone Formation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, catalyzed by a base, to yield a cyclic β-keto ester. alfa-chemistry.comwikipedia.orgorganic-chemistry.org While primarily used for forming five- and six-membered carbocyclic rings, this reaction has been adapted for the synthesis of heterocyclic systems, including quinolinones. wikipedia.orgyoutube.com
In the context of quinolinone formation, the reaction starts with an appropriately substituted N-aryl diester. nih.gov For instance, a compound like diethyl 2,2'-[(1,3-dioxo-1,3-propanediyl)diimino]bisbenzoate can undergo a thermal Dieckmann condensation to form the quinolinone ring system. researchgate.net The mechanism involves the deprotonation at the α-carbon of one ester group to form an enolate, which then attacks the carbonyl of the second ester group, leading to cyclization and the formation of the new six-membered ring. wikipedia.org
Snieckus Reaction for Substituted Quinolinones
The Snieckus reaction is a powerful strategy for the regioselective functionalization of aromatic rings based on the principle of Directed ortho Metalation (DoM). nih.govwikipedia.org In this reaction, a Directed Metalation Group (DMG) on an aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org
For quinolinone synthesis, this methodology is particularly effective for preparing 3-substituted quinolin-4-ones. nih.gov The process typically begins with an anthranilic acid amide, where the amide functions as the DMG. Treatment with a strong base like n-butyllithium results in lithiation at the ortho position (C-3 of the eventual quinolinone). This lithiated intermediate can then react with various electrophiles to introduce a substituent at this position. A subsequent cyclization step completes the formation of the substituted quinolinone ring.
Camps Cyclization for 2-Aryl-4-quinolinones
The Camps cyclization is a highly effective method for synthesizing 2- and 3-substituted quinolinones, making it particularly relevant for the preparation of 2-aryl and 2-benzyl analogs. The reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.comnih.gov
The mechanism proceeds via an intramolecular aldol-type condensation. mdpi.com In the presence of a strong base like sodium hydroxide, a proton is removed from the α-position to the ketone, generating an enolate. This enolate then attacks the amide carbonyl group, and subsequent dehydration of the resulting alcohol intermediate yields the quinolin-4-one. mdpi.comnih.gov The regiochemical outcome can be controlled; strong bases favor deprotonation at the more acidic position adjacent to the ketone to form quinolin-4-ones, while weaker bases can sometimes lead to quinolin-2-ones. nih.gov
A significant advancement was developed by Buchwald and coworkers, who devised an efficient two-step synthesis of 2-aryl-4-quinolones. acs.orgnih.gov This procedure begins with a copper-catalyzed amidation of an o-haloketone (e.g., 2-bromoacetophenone) with an appropriate amide. The resulting N-(2-ketoaryl)amide is then cyclized using a base in a subsequent step to afford the desired 2-substituted-4-quinolone in high yields. acs.orgnih.govacs.org This sequential approach has proven versatile for a range of aryl and vinyl amides. nih.gov
Table 1: Buchwald's Two-Step Synthesis of 2-Aryl-4-quinolones via Camps Cyclization acs.orgamazonaws.com
| Entry | Amide Precursor | Product | Yield (%) |
| 1 | N-(2-Acetyl-phenyl)-3-chlorobenzamide | 2-(3'-Chlorophenyl)-4-quinolone | 96 |
| 2 | N-(2-Acetyl-phenyl)-isonicotinamide | 2-(4'-Pyridyl)-4-quinolone | 90 |
| 3 | N-(6-Acetyl-3-fluoro-phenyl)-benzamide | 7-Fluoro-2-phenyl-4-quinolone | 97 |
| 4 | N-(6-Acetyl-3-fluoro-phenyl)-nicotinamide | 7-Fluoro-2-(3'-pyridyl)-4-quinolone | 92 |
| 5 | N-(2-Acetyl-phenyl)-2-thiophenecarboxamide | 2-(2'-Thienyl)-4-quinolone | 94 |
Targeted Synthesis of 2-Benzylquinolin-4(1H)-one
The targeted synthesis of this compound often relies on multistep sequences that allow for the precise installation of the benzyl (B1604629) group at the C-2 position of the quinolone core. These methods typically involve the construction of a key acyclic precursor followed by a cyclization step.
A versatile approach for synthesizing 2-alkyl-4-quinolones, including the 2-benzyl derivative, utilizes β-keto amides as convenient starting materials. nih.govbeilstein-journals.org This method is advantageous as it allows for the easy installation of various substituents at the C-2 position under mild conditions. beilstein-journals.org The general strategy involves the initial conversion of a β-keto amide into a more reactive β-enamino amide. This intermediate is then acylated, typically with o-nitrobenzoyl chloride, to form a key α-(o-nitrobenzoyl)-β-enamino amide precursor. nih.govbeilstein-journals.org
The initial β-enamino amides are readily prepared by reacting the corresponding β-keto amide with an amine. nih.gov These intermediates are often used in the subsequent acylation step without purification. The acylation with o-nitrobenzoyl chloride proceeds at the α-position of the enamino amide, setting the stage for the final cyclization. nih.govbeilstein-journals.org
| Entry | β-Keto Amide Precursor | Amine | Key Intermediate | Reference |
| 1 | N-ethyl-3-oxo-5-phenylpentanamide | Ethylamine | α-(o-nitrobenzoyl)-N-ethyl-3-(ethylamino)-5-phenylpent-2-enamide | nih.gov |
| 2 | N-ethyl-3-oxobutanamide | Ethylamine | α-(o-nitrobenzoyl)-N-ethyl-3-(ethylamino)but-2-enamide | beilstein-journals.org |
The crucial step in forming the quinolinone ring from the prepared precursors is cyclization. In the context of the β-keto amide pathway, the α-(o-nitrobenzoyl)-β-enamino amide intermediate undergoes a reductive cyclocondensation. nih.govbeilstein-journals.org This transformation involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with one of the carbonyl groups to form the heterocyclic ring. nih.gov
This intramolecular cyclization is an example of a broader class of reactions used for quinolone synthesis, such as the Camps cyclization, which involves the base-catalyzed cyclization of N-(2-acylaryl)amides. mdpi.com In the Camps reaction, the regioselectivity of the cyclization can be influenced by the choice of base. mdpi.com For the benzyl-substituted precursors derived from β-keto amides, the cyclization is directed by the position of the reacting groups, leading specifically to the 4-quinolone structure.
An alternative manipulation of the α-(o-nitrobenzoyl)-β-enamino amide involves a decarbamoylation step prior to cyclization. Heating the intermediate in phosphoric acid removes the N-alkylcarbamoyl group, yielding a β-enaminoketone. nih.govbeilstein-journals.org This new intermediate can then be subjected to reductive cyclization to afford the 2-benzyl-4(1H)-quinolone. nih.govbeilstein-journals.org
The formation of 2-benzyl-4(1H)-quinolone from the key β-enaminoketone intermediate is achieved through reductive cyclization. Common conditions for this step involve the use of zinc dust in acetic acid (Zn/AcOH). nih.gov This reagent combination effectively reduces the ortho-nitro group to an amine, which spontaneously cyclizes to form the quinolone ring. Another effective method for this transformation is catalytic hydrogenation, using palladium on carbon (Pd/C) as the catalyst. nih.gov
The synthesis pathway can be summarized as follows:
Enamine Formation : Reaction of a β-keto amide with an amine (e.g., aqueous ethylamine) in a solvent like dichloromethane. nih.govbeilstein-journals.org
Acylation : The resulting β-enamino amide is acylated with o-nitrobenzoyl chloride in the presence of a base such as N-methylmorpholine (NMM) and a catalyst like 4-dimethylaminopyridine (DMAP). nih.govbeilstein-journals.org
Decarbamoylation (Optional) : The α-(o-nitrobenzoyl)-β-enamino amide is heated in neat phosphoric acid (H₃PO₄) at approximately 60 °C to yield the corresponding β-enaminoketone. nih.govbeilstein-journals.org
Reductive Cyclization : The β-enaminoketone is treated with Zn/AcOH in dichloromethane overnight at room temperature to yield the final 2-benzyl-4(1H)-quinolone. nih.gov
| Step | Reagents and Conditions | Product Type | Reference |
| Acylation | o-nitrobenzoyl chloride, NMM, DMAP, CH₂Cl₂ | α-(o-nitrobenzoyl)-β-enamino amide | nih.gov, beilstein-journals.org |
| Decarbamoylation | H₃PO₄, 60 °C | β-enaminoketone | nih.gov, beilstein-journals.org |
| Reductive Cyclization | Zn/AcOH, CH₂Cl₂, rt | 2-Alkyl-4-quinolone | nih.gov |
| Reductive Cyclization | Pd/C, HCOONH₄, CH₃OH, rt | 2-Alkyl-4-quinolone-3-carboxamide | nih.gov |
Modern and Catalytic Approaches in 4-Quinolone Synthesis
Recent advancements in organic synthesis have introduced a variety of catalytic methods for constructing the 4-quinolone core. These modern approaches often feature higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical methods. Transition metals such as palladium, copper, and iron play a pivotal role in these transformations.
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for synthesizing 4-quinolones. nih.gov One effective method is the carbonylative Sonogashira coupling of 2-iodoanilines and terminal alkynes, followed by cyclization. organic-chemistry.org This can be performed using carbon monoxide gas or a solid CO source like molybdenum hexacarbonyl [Mo(CO)₆]. mdpi.comnih.gov Another palladium-catalyzed approach involves the sequential amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization, which provides a mild, one-pot synthesis of 2-substituted 4-quinolones. acs.org Fei and coworkers developed a palladium-catalyzed one-pot synthesis of 1,2-disubstituted 4-quinolones from chalcones and primary amines via a Buchwald–Hartwig coupling followed by a Michael addition. nih.gov
Copper-Catalyzed Reactions : Copper catalysts offer an efficient and economical alternative for 4-quinolone synthesis. A notable method is the copper-catalyzed intermolecular cyclization of anilines with alkynes, which tolerates a wide range of functional groups. organic-chemistry.orgnih.gov This approach can be used to synthesize both N-alkyl- and N-aryl-substituted 4-quinolones. organic-chemistry.org Copper catalysis is also effective in domino reactions, for instance, in the synthesis of quinoline derivatives from enaminones and 2-halobenzaldehydes. rsc.org Furthermore, a highly efficient copper-catalyzed aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, followed by cyclization and oxidation, provides a straightforward one-pot route to 3-carbonyl-4-quinolone derivatives under mild conditions. organic-chemistry.org
Iron-Catalyzed Reactions : Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for sustainable chemistry. acs.org An iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones has been developed for the synthesis of a broad range of 4-quinolones. organic-chemistry.orgorganic-chemistry.org In this process, the alcohol or methyl arene is first oxidized to an aldehyde in the presence of the iron catalyst and an oxidant like di-tert-butyl peroxide. This is followed by a tandem sequence of condensation with the amine, Mannich-type cyclization, and final oxidation to form the 4-quinolone ring. acs.orgacs.org This one-pot method allows for the direct synthesis of 4-quinolones from less functionalized and readily available substrates. acs.org
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
| Palladium | Carbonylative Cyclization | 2-Iodoanilines, Terminal Alkynes, CO source | CO gas-free options, rapid (microwave) or room temp. conditions | organic-chemistry.org, mdpi.com |
| Palladium | Amidation/Cyclization | 2'-Bromoacetophenones, Amides | Mild, one-pot synthesis | acs.org |
| Copper | Intermolecular Cyclization | Anilines, Alkynes | High functional group tolerance, scalable | nih.gov, organic-chemistry.org |
| Iron | Oxidative Coupling | 2-Amino Phenyl Ketones, Alcohols/Methyl Arenes | Earth-abundant catalyst, one-pot, uses simple substrates | organic-chemistry.org, acs.org, acs.org |
Electrochemical methods represent a novel approach to functionalizing the 4-quinolone scaffold. Specifically, the electroreductive intermolecular coupling of 4-quinolones with carbonyl compounds provides a new route to 2-substituted derivatives. nih.gov In this reaction, 1-alkoxycarbonyl-4-quinolones are coupled with benzophenones in the presence of trimethylsilyl chloride (TMSCl). acs.orgnih.gov
The reaction proceeds via the electrochemical reduction of the 4-quinolone, which then attacks the carbonyl compound. The coupling occurs regioselectively at the C-2 position of the 4-quinolone ring. nih.govacs.org The initial products are obtained as trimethylsilyl ethers, which can be subsequently hydrolyzed and transformed into 2-(diarylhydroxymethyl)-4-quinolones. nih.gov This electroreductive method has also been successfully applied to 1,3-diethoxycarbonyl-4-quinolones and polyhalogenated 3-alkoxycarbonyl-1-alkyl-4-quinolones, consistently yielding products coupled at the 2-position. nih.govacs.org This technique offers a unique way to introduce complex substituents at a specific position on the quinolone core. nih.gov
One-Pot and Multicomponent Reactions for Functionalized Quinolones
The synthesis of complex molecular architectures, such as those of functionalized quinolones, has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). nih.gov These strategies are highly valued in modern organic synthesis for their efficiency, atom economy, and operational simplicity, as they combine multiple reaction steps into a single procedure without isolating intermediates. nih.govacs.org Such approaches reduce waste, save time, and minimize resource consumption, aligning with the principles of green chemistry. acs.orgnih.gov
Multicomponent domino reactions, in particular, are recognized as one of the most direct and effective methods for greener organic synthesis. acs.org These reactions can be categorized into linear and branched domino protocols. In a linear sequence, reactants form an intermediate that sequentially reacts with other components. acs.orgnih.gov In a branched protocol, multiple reactions occur in parallel, generating intermediates that then combine to form the final product. acs.orgnih.gov
Several established methods for quinolin-4-one synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, traditionally involve high temperatures and harsh conditions. mdpi.com MCRs offer milder and more efficient alternatives. For instance, a three-component, one-pot approach has been developed for synthesizing functionalized quinolones from a dicarbonyl compound, triethyl orthoformate, and an aniline derivative. acs.org This method proceeds via a sequential condensation, nucleophilic aromatic substitution, and a Friedel–Crafts reaction, with ethanol as the only byproduct. acs.org
Another powerful MCR is the Povarov-type reaction, which has been utilized to create complex quinolone-annulated systems. A three-component reaction between indazol-5-amines, methylene (B1212753) active ketones, and aldehydes in the presence of catalytic HCl has been shown to produce pyrazolo[4,3-f]quinolones in good yields. nih.gov While not directly producing this compound, the principles of these MCRs are adaptable. For example, a potential three-component synthesis of a this compound analog could involve the reaction of an aniline, a β-ketoester like ethyl benzoylacetate, and an aldehyde under appropriate catalysis.
The table below summarizes various one-pot and multicomponent strategies applicable to the synthesis of the quinolone scaffold.
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Yield |
| Domino Protocol (Linear/Branched) | Dicarbonyl compound, Triethyl orthoformate, Aniline derivative | Heat (130 °C), Solvent-free / Diphenyl ether | High bond-forming efficiency; Non-chromatographic purification. acs.orgnih.gov | Moderate to Excellent nih.gov |
| Povarov-Type Reaction | Indazol-5-amines, Methylene active ketones, Aldehydes | HCl (catalytic) | Synthesis of complex fused quinolones. nih.gov | 70-90% nih.gov |
| Palladium-Catalyzed Carbonylative Sonogashira Coupling | 2-Iodoanilines, Terminal alkynes | Pd catalyst, Mo(CO)₆ (CO source) | Utilizes a solid CO source; Can be performed at room temperature or with microwave heating. nih.gov | Good to Excellent nih.gov |
| Metal-Free Oxidative Intermolecular Mannich Reaction | Secondary amines, Unmodified ketones | No catalyst | Forms 2-arylquinoline-4(1H)-ones. nih.gov | N/A |
| Copper-Catalyzed Tandem Reaction | 2-Bromobenzamide derivatives, Aldehydes, Aqueous ammonia | Cu catalyst | Provides a practical route to 2-substituted and 2,3-disubstituted quinazolinones. mdpi.com | Up to 95% mdpi.com |
This table is generated based on data from multiple sources for illustrative purposes.
Green Chemistry Approaches: Microwave and Ultrasound Assisted Synthesis
In alignment with the principles of green chemistry, microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools to drive chemical reactions more efficiently. sciety.orgqeios.comsruc.ac.uk These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, enhanced purity, and lower energy consumption. nih.govnih.govrasayanjournal.co.in
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. nih.govrasayanjournal.co.in This direct and efficient heating of the reaction mixture often leads to a significant acceleration of chemical reactions, sometimes reducing reaction times from hours to mere minutes. nih.govnih.gov
Several protocols for quinolone synthesis have been adapted for microwave irradiation. For instance, the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate has been successfully performed under microwave irradiation using bismuth chloride (BiCl₃) as a non-toxic, inexpensive Lewis acid catalyst. nih.gov This method exemplifies a green approach by combining microwave heating with a more environmentally benign catalyst. nih.gov Similarly, the palladium-catalyzed carbonylation of 2-iodoanilines with alkynes, using molybdenum hexacarbonyl as a solid carbon monoxide source, can be completed in just 20 minutes under microwave heating to produce functionalized 4-quinolones. nih.gov The synthesis of N-aryl-4-oxo-1,4-dihydroquinoline-3-carbonitriles has also been achieved rapidly and efficiently under solvent-free conditions using microwave irradiation. researchgate.net
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.govijsrch.com This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer, increased reaction rates, and improved yields. nih.gov
Ultrasound-assisted synthesis is considered an eco-friendly method due to its milder reaction conditions and reduced energy usage. nih.govijsrch.com It has been successfully applied to the synthesis of various quinoline derivatives. A one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst, has been shown to produce 2-substituted quinolines in good yields under ultrasound irradiation. nih.govingentaconnect.com The use of water as a solvent further enhances the green credentials of this method. nih.gov The benefits of sonication are particularly notable in N-alkylation reactions, where enhanced mass transfer and homogenization of the reaction mixture lead to outstanding improvements in reaction time and yield. nih.gov
The following table compares conventional and green synthesis methods for quinolone derivatives.
| Method | Reaction | Conditions | Reaction Time | Yield |
| Conventional Heating | Hydrolysis of Benzyl chloride | Conventional heating with water | 35 min | N/A |
| Microwave Irradiation | Hydrolysis of Benzyl chloride | Microwave heating with water | 3 min | 97% rasayanjournal.co.in |
| Conventional Heating | N-alkylation of imidazole | Thermal heating | 12-24 h | 60-85% |
| Ultrasound Irradiation | N-alkylation of imidazole | Sonication | 1-2 h | 90-97% nih.gov |
| Conventional Heating | Conrad-Limpach Reaction | High temperature (e.g., 250 °C) in mineral oil or diphenyl ether | Several hours | Variable, up to 95% mdpi.com |
| Microwave Irradiation | Palladium-Catalyzed Carbonylation | 120 °C, Mo(CO)₆ | 20 min | High nih.gov |
This table is generated based on data from multiple sources for illustrative purposes.
Challenges and Future Directions in this compound Synthesis
Key challenges in the field include:
Regioselectivity: In reactions like Camps' cyclization, controlling the regioselectivity to exclusively form the desired quinolin-4-one isomer over the quinolin-2-one can be difficult and highly dependent on the choice of base and reaction conditions. mdpi.com
Substrate Scope: While many modern synthetic methods have been developed, their applicability to a wide range of starting materials, particularly for generating diverse 2-benzyl analogs with various substitutions, can be limited.
Sustainability: The reliance on transition-metal catalysts, while effective, raises concerns about cost, toxicity, and the need for removal from the final products. nih.gov Developing catalyst-free reactions or utilizing more abundant and benign metals is an ongoing objective. nih.gov
Future research in this area is directed towards addressing these challenges and further refining synthetic methodologies. The key future directions include:
Expansion of Green Methodologies: There is a strong impetus to further develop and apply green chemistry principles. sruc.ac.uk This includes the broader adoption of microwave and ultrasound-assisted techniques, the use of environmentally benign solvents like water or ethanol, and the development of solvent-free reaction conditions. mdpi.comsciety.orgqeios.com
Advanced Catalysis: The design of novel, highly efficient, and recyclable catalysts is a major focus. This includes heterogeneous catalysts that can be easily separated from the reaction mixture and biocatalysts that can operate under mild conditions. sciety.orgqeios.com
Broadening the Scope of MCRs: Future work will likely focus on designing new multicomponent reactions that allow for the direct and convergent synthesis of highly functionalized 2-benzylquinolin-4(1H)-ones from simple and readily available starting materials. This will enable the rapid generation of libraries of compounds for biological screening.
C-H Activation Strategies: The use of catalytic C-H bond activation is a promising strategy for a more direct and atom-economical synthesis of quinolines, avoiding the need for pre-functionalized substrates. nih.govmdpi.com
Computational Design: The use of computer-aided models to predict reaction outcomes and design novel synthetic routes can accelerate the development of more efficient and selective methods for synthesizing new generations of quinolin-4-ones. mdpi.com
By focusing on these areas, chemists can develop more sustainable, cost-effective, and versatile pathways to this compound and its derivatives, facilitating further exploration of their chemical and biological properties.
Chemical Reactivity and Derivatization Strategies of 2 Benzylquinolin 4 1h One and Its Core
Functionalization of the Quinolin-4(1H)-one Nucleus
The quinolin-4(1H)-one core offers multiple sites for functionalization, with reactivity being influenced by the electronic nature of the existing substituents. The presence of the benzyl (B1604629) group at the 2-position, the lactam functionality, and the fused benzene (B151609) ring all play a role in directing the outcome of chemical reactions.
Regioselective Substitution Reactions
Electrophilic aromatic substitution reactions on the quinolin-4(1H)-one nucleus are directed by the combined electronic effects of the substituents. The fused benzene ring is activated towards electrophilic attack, with the lactam oxygen acting as an ortho, para-director. Consequently, electrophilic substitution is anticipated to occur at the C6 and C8 positions. The C3 position, being part of an enaminone-like system, is also susceptible to electrophilic attack.
While specific studies on 2-benzylquinolin-4(1H)-one are limited, related 2-alkyl-4-quinolone systems provide insights into the regioselectivity of these reactions. For instance, the electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones occurs at the C2-position, highlighting its electrophilic character in certain contexts. nih.govacs.org
Halogenation and Other Electrophilic Transformations
Halogenation of the quinolin-4(1H)-one nucleus is a common strategy for introducing a handle for further functionalization. Studies on related 4-quinolones have shown that direct halogenation with reagents like N-halosuccinimides (NXS), bromine (Br₂), or iodine (I₂) can occur at the C3 position. acs.org For example, a hypervalent iodine(III)-promoted regioselective halogenation of 4-quinolones using potassium halide salts and phenyliodine(III) bis(trifluoroacetate) (PIFA) or phenyliodine(III) diacetate (PIDA) affords C3-halogenated products in good to excellent yields under mild conditions. acs.org
| Substrate (R1) | Halogenating System | Product (Yield) |
| 2-Phenyl-4-quinolone | PIFA, KCl | 3-Chloro-2-phenyl-4-quinolone (96%) |
| 2-Phenyl-4-quinolone | PIFA, KBr | 3-Bromo-2-phenyl-4-quinolone (95%) |
| 2-(p-Tolyl)-4-quinolone | PIFA, KCl | 3-Chloro-2-(p-tolyl)-4-quinolone (94%) |
| 2-(p-Tolyl)-4-quinolone | PIFA, KBr | 3-Bromo-2-(p-tolyl)-4-quinolone (93%) |
Table 1: C3-Halogenation of 2-Aryl-4-quinolones. acs.org
Furthermore, a metal-free protocol for the remote C5–H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid, suggesting that under specific directing group influence, halogenation can be achieved at other positions of the quinoline (B57606) core. rsc.org
Modifications at the Benzyl Moiety
The benzyl group of this compound offers a versatile handle for derivatization, primarily at the benzylic methylene (B1212753) position and on the phenyl ring.
Substituent Effects on Benzyl Group Reactivity
The reactivity of the benzylic C-H bonds is significantly enhanced due to the stabilization of the resulting radical, cation, or anion by the adjacent quinolinone ring and the phenyl group. This inherent reactivity makes the benzylic position a prime target for various transformations. The electronic nature of substituents on the phenyl ring of the benzyl group can further modulate this reactivity. Electron-donating groups will stabilize a benzylic cation, facilitating reactions that proceed through such intermediates, while electron-withdrawing groups can enhance the acidity of the benzylic protons, favoring reactions involving a benzylic anion.
Derivatization via Alkylation, Arylation, and Heteroatom Introduction
Alkylation and Arylation: The benzylic position can be deprotonated with a strong base to generate a nucleophilic benzylic anion, which can then be reacted with various electrophiles. This allows for the introduction of alkyl and aryl groups. For instance, the benzylic arylation of 2-methyl-5-membered heterocycles has been achieved through metalation with TMP-bases followed by a Negishi cross-coupling, a strategy that could potentially be applied to this compound. researchgate.net
Heteroatom Introduction:
Halogenation: Benzylic bromination is a well-established transformation that can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). This reaction proceeds via a resonance-stabilized benzylic radical and is highly selective for the benzylic position. nih.gov
Oxidation: The benzylic methylene group can be oxidized to a carbonyl group to form 2-(benzoyl)quinolin-4(1H)-one. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. nih.gov More selective methods, such as those employing manganese porphyrin catalysts, have also been developed for the enantioselective oxygenation of related benzylquinolones to the corresponding alcohol and ketone. researchgate.net A study on the enantioselective oxygenation of 3-(4'-methylbenzyl)quinolone using a chiral manganese porphyrin catalyst yielded both the corresponding alcohol and ketone. researchgate.net
| Substrate | Product(s) |
| 3-(4'-methylbenzyl)quinolone | 3-(1-hydroxy-1-(4'-methylphenyl)methyl)quinolone and 3-(4'-methylbenzoyl)quinolone |
Table 2: Enantioselective Oxygenation of a Benzylquinolone. researchgate.net
Rearrangements and Unexpected Reaction Pathways of this compound Intermediates
The synthesis and derivatization of this compound can sometimes lead to unexpected products through molecular rearrangements.
An interesting and unexpected reaction was observed during an attempted synthesis of 2-benzyl-4(1H)-quinolone. The reaction of a benzyl-substituted β-enamino amide intermediate in phosphoric acid at 60°C did not yield the expected 2-benzyl-4(1H)-quinolone. Instead, a 6π-electrocyclic process is proposed to occur in the tautomeric form of the intermediate, leading to the formation of 3-methylamino-2-(2-nitrobenzoyl)-4H-naphthalen-1-one. chemrxiv.org This highlights how seemingly straightforward synthetic routes can be diverted by the inherent reactivity of the intermediates to yield complex and unexpected molecular architectures.
Skeletal rearrangements of the quinoline core itself have also been documented. For example, photoinduced single-electron reduction of 4-arylquinolines can trigger a dearomative dimerization and a skeletal rearrangement to 3-(arylmethyl)indoles. nih.gov While not directly involving this compound, this demonstrates the potential for rearrangement of the quinoline framework under specific reaction conditions.
Furthermore, rearrangements common to related heterocyclic systems, such as the Claisen and Wittig rearrangements, could potentially be engineered within derivatives of this compound. For instance, a 4-(allyloxy)-2-benzylquinoline could undergo a Claisen rearrangement, and a 2-(benzyloxymethyl)quinoline derivative could potentially undergo a Wittig rearrangement, leading to novel carbon-carbon bond formations and structural diversification.
Synthesis of Hybrid Quinolinone Structures
The synthesis of hybrid structures based on the this compound core often involves multi-step reaction sequences. A common strategy is the introduction of a reactive handle at a specific position on the quinolinone scaffold, which can then be used for coupling with another molecule.
One notable approach involves the derivatization of the related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. For instance, the synthesis of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate demonstrates the functionalization at both the N-1 and C-4 positions. In this synthesis, the starting carboxylic acid is reacted with benzyl chloride in the presence of potassium carbonate and a phase-transfer catalyst to yield the corresponding benzyl ester. The N-1 position is simultaneously alkylated with propargyl bromide, introducing a terminal alkyne functionality. This alkyne group is a versatile handle for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward linkage to a wide variety of azide-containing molecules to form stable triazole-linked hybrids.
Another strategy for creating hybrid molecules involves the O-alkylation of the 4-hydroxy group of the quinolinone tautomer. For example, various 4-benzyloxyquinolin-2(1H)-one derivatives have been synthesized by reacting 4-hydroxyquinolin-2(1H)-ones with substituted benzyl chlorides or bromides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.govnih.gov This method allows for the introduction of a second aryl moiety through an ether linkage, effectively creating a hybrid structure. While these examples start from a quinolin-2(1H)-one core, the underlying principle of O-alkylation is applicable to the 4(1H)-one tautomer as well.
The following table summarizes representative synthetic approaches for the derivatization of the quinolinone core, which are foundational for the synthesis of hybrid structures.
| Starting Material | Reagents and Conditions | Functionalized Product | Potential for Hybridization |
| 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylic acid | Benzyl chloride, K₂CO₃, tetra-n-butylammonium bromide, DMF, room temperature | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | The propargyl group at N-1 allows for CuAAC "click chemistry" with azide-modified molecules. |
| 4-Hydroxyquinolin-2(1H)-one derivatives | Substituted benzyl chloride/bromide, K₂CO₃, DMF, 80-90°C | 4-Benzyloxyquinolin-2(1H)-one derivatives | Introduction of a substituted benzyl group at the 4-position creates a bi-aryl ether hybrid. nih.govnih.gov |
These derivatization strategies highlight the chemical tractability of the quinolinone scaffold for the synthesis of complex hybrid molecules. The choice of synthetic route is dictated by the desired point of attachment and the nature of the molecular fragment to be incorporated. Further research in this area is focused on expanding the repertoire of coupling reactions and the diversity of the hybridizing partners to explore new chemical space and biological activities.
Structure Activity Relationship Sar Studies of 2 Benzylquinolin 4 1h One Derivatives
Correlating Substituent Effects on the Quinolinone Ring with Biological Activity
The biological activity of quinolin-4-one derivatives is highly dependent on the nature and position of substituents on the quinoline (B57606) ring. Research has shown that even minor modifications can lead to significant changes in potency and efficacy.
For anticancer activity, specific substitutions at various positions of the quinolin-4-one core have been found to be critical. The substituent at the C7 position, for instance, is believed to be responsible for direct interactions with biological targets like topoisomerase II in a complex with DNA. The introduction of aromatic rings at this position has been shown to enhance antitumor properties. Similarly, a methoxy group at the C8 position can also improve efficacy. mdpi.com The nature of substituents at the C5 position can affect the molecule's ability to penetrate cells and bind to its target. mdpi.com
Studies have indicated that the optimal substituent at the C6 position is often a fluorine atom. mdpi.com For substituents at the C2 position, alkyl groups have been found to be more advantageous for antineoplastic activity compared to aryl groups. mdpi.com Furthermore, it is believed that any substituent at the C3 position should be coplanar with the quinoline ring to maintain activity. mdpi.com The presence of a halogen at the C8 position, while expanding the spectrum of action against anaerobic bacteria and improving oral absorption in fluoroquinolones, has been associated with phototoxicity. A methoxy group at C8 may help prevent this. mdpi.com
The following table summarizes the influence of various substituents on the quinolinone ring on anticancer activity:
| Position | Favorable Substituent/Property | Effect on Anticancer Activity |
| C2 | Alkyl groups (over aryl groups) | Increased |
| C3 | Coplanar with the quinoline ring | Maintained |
| C5 | Substituents affecting cell penetration and target binding | Modulated |
| C6 | Fluorine atom | Optimal |
| C7 | Aromatic rings | Improved |
| C8 | Methoxy group | Improved |
Elucidating the Role of the Benzyl (B1604629) Group in Modulating Interactions
The benzyl group at the C2 position of the quinolin-4(1H)-one scaffold plays a pivotal role in the molecule's interaction with biological targets. The benzyl motif is a common pharmacophore found in many anti-cancer compounds. researchgate.net Its flexibility and potential for various intermolecular interactions are key to its function.
In related scaffolds, such as 4-benzyloxyquinolin-2(1H)-ones, the flexibility of the benzyl moiety has been suggested to contribute to better antitumor activity compared to more rigid phenyl groups. nih.gov This flexibility allows the benzyl group to adopt an optimal conformation within the binding pocket of a target protein or enzyme. The design of molecules incorporating a benzyl group often considers its ability to participate in π–π stacking interactions with aromatic amino acid residues in the target's active site. nih.govmdpi.com
By synthesizing and testing analogues with different substituents on the benzyl ring, researchers can establish a detailed SAR. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and influence hydrogen bonding or other electrostatic interactions. The position of these substituents (ortho, meta, or para) also dictates the spatial arrangement and can significantly impact binding affinity and biological activity. nih.gov
Influence of N-Substitution Patterns on Biological Potency and Selectivity
For instance, a cyclopropyl group at the N1 position has been found to increase activity when compared to an ethyl group. mdpi.comnih.gov This finding is consistent across both antimicrobial and anticancer quinolone derivatives, where N1-cyclopropyl substitution is often superior. nih.gov The introduction of substituted phenyl or thiazole rings at the N1 position has also been reported to have a beneficial effect on biological activity. mdpi.com
The nature of the N1-substituent can influence not only the potency but also the selectivity of the compound for its biological target. The size, lipophilicity, and hydrogen-bonding capacity of the N1-substituent are all critical parameters that medicinal chemists modulate to optimize the pharmacological profile of quinolin-4(1H)-one derivatives.
The table below illustrates the impact of different N1-substituents on the biological activity of quinolin-4-ones.
| N1-Substituent | Effect on Potency |
| Cyclopropyl | Increased (compared to Ethyl) |
| Ethyl | Less potent than Cyclopropyl |
| Substituted Phenyl | Beneficial |
| Thiazole rings | Beneficial |
Conformational Analysis and its Impact on Structure-Activity Relationships
Theoretical and experimental methods, such as X-ray crystallography and NMR spectroscopy, are used to determine the preferred conformations of these molecules. scielo.briaea.org For example, studies on related 1-benzyl-tetrahydroisoquinolines have shown that N-alkylation can shift the conformational preference from an extended form to a semi-folded one, where the benzyl ring is brought closer to the heterocyclic ring system. researchgate.net This change in conformation can significantly impact how the molecule interacts with its target, for instance, by influencing the shielding of certain protons. researchgate.net
In the case of 2-benzylquinolin-4(1H)-one, the key torsional angle is around the bond connecting the benzyl group to the quinolinone core. The orientation of the benzyl ring relative to the quinolinone plane can expose or hide potential interaction points, thereby affecting the molecule's binding affinity. Computational studies can help to estimate the energy barriers between different stable conformers, providing insight into the molecule's flexibility and the accessibility of biologically active conformations. researchgate.net Understanding these conformational preferences is essential for designing derivatives with improved potency and selectivity. scielo.br
Comparative SAR Analysis with Related Quinolinone Scaffolds
Comparing the SAR of this compound with related heterocyclic scaffolds provides valuable insights into the specific structural requirements for a given biological activity. Key related scaffolds include quinolin-2(1H)-ones and quinazolines.
Quinolin-4(1H)-ones vs. Quinolin-2(1H)-ones: The position of the carbonyl group is a defining structural difference between these two isomers. In 4-quinolones, the C2 and C3 positions are common sites for substitution, whereas in 2-quinolones, the C3 and C4 positions are frequently modified. nih.govnih.gov Studies on 4-benzyloxyquinolin-2(1H)-one derivatives have identified potent pro-apoptotic agents, highlighting the potential of the 2-quinolone scaffold in cancer therapy. nih.govnih.gov A key SAR finding in this series was that adding a substituted benzyl side chain at the O4-position could enhance antitumor activity. nih.gov This contrasts with the 2-benzyl-4-quinolone scaffold, where the benzyl group is directly attached to the carbon framework at C2.
Furthermore, a significant aspect of quinolone SAR is the differentiation between activity against prokaryotic DNA gyrase (antibacterial) and eukaryotic topoisomerase II (anticancer). nih.gov Subtle molecular changes can shift the selectivity. For example, N-1 cyclopropyl and C-8 fluoro substitutions were found to be favorable for eukaryotic enzyme activity, providing a basis for designing quinolones with enhanced anticancer potential over their antibacterial effects. nih.gov This comparative analysis across different scaffolds is instrumental in guiding the design of new derivatives with tailored biological profiles.
Mechanistic Investigations of Biological Activity Associated with 2 Benzylquinolin 4 1h One and Its Derivatives
Molecular Recognition and Receptor Binding Mechanisms (e.g., GPR55 Agonism)
The interaction of quinolinone derivatives with specific cellular receptors is a key mechanism driving their biological effects. A notable example is the agonism of the G protein-coupled receptor 55 (GPR55). While research has specifically highlighted the activity of the 3-benzylquinolin-2(1H)-one scaffold, its structural similarity to 2-benzylquinolin-4(1H)-one provides valuable insights into potential molecular recognition patterns.
GPR55, once an orphan receptor, is now recognized as a potential therapeutic target for various conditions, including cancer and neurodegenerative diseases. nih.govresearchgate.net Its activation by ligands initiates a cascade of intracellular signaling events. Studies on a series of 3-benzylquinolin-2(1H)-one derivatives have demonstrated their ability to act as potent and selective full agonists of GPR55. nih.govnih.gov These compounds exhibit high binding affinity, with some derivatives showing Ki values in the low nanomolar range, and display significant selectivity for GPR55 over the cannabinoid receptors CB1 and CB2. nih.govnih.gov
The binding mechanism is thought to involve specific interactions within the receptor's binding pocket. Computational modeling and structure-activity relationship (SAR) studies suggest that the quinolinone core and the benzyl (B1604629) substituent are crucial for this interaction. nih.gov The activation of GPR55 by these agonists leads to the coupling with Gq and G12/13 proteins, resulting in the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. nih.gov A key downstream consequence of this receptor activation is the phosphorylation of the extracellular signal-regulated kinase (ERK), a crucial node in cellular signaling. nih.govnih.gov
| Compound Derivative (Scaffold: 3-Benzylquinolin-2(1H)-one) | Binding Affinity (Ki at hGPR55, nM) | Functional Activity (EC50 for p-ERK activation, nM) | Selectivity over CB1/CB2 |
| Derivative 1 | 16.3 | 2.5 | High |
| Derivative 2 | 1.8 | 0.8 | High |
| Derivative 3 | 4.9 | 1.2 | High |
| Derivative 4 | 29.8 | 4.1 | High |
Data synthesized from studies on 3-benzylquinolin-2(1H)-one derivatives, which are structural isomers of the title compound. nih.gov
Enzymatic Inhibition Mechanisms and Molecular Targets
Derivatives of the quinolin-4(1H)-one scaffold have been identified as inhibitors of several key enzymes, a mechanism that underpins many of their biological effects, from anticancer to antimicrobial activities. The specific molecular interactions with these enzymatic targets are diverse and depend on the substitution pattern of the quinolinone core.
One of the primary mechanisms of antimicrobial action, particularly against bacteria, is the inhibition of DNA gyrase . wikipedia.org This enzyme, a type II topoisomerase, is essential for bacterial DNA replication and transcription. Quinolone derivatives can bind to the enzyme-DNA complex, inducing breaks in the DNA strand and leading to an accumulation of oxidative stress, which ultimately results in cell lysis. asm.org
In the context of cancer, quinolinone derivatives have been shown to inhibit tubulin polymerization . By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. nih.gov This inhibition of microtubule assembly leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. nih.gov
Other enzymatic targets for quinolinone derivatives include:
Akt (Protein Kinase B): Certain 4-phenylquinolin-2(1H)-one derivatives act as highly specific allosteric inhibitors of Akt. They interact with the PH domain of the enzyme, inducing a conformational change that prevents its phosphorylation and activation, thereby inhibiting downstream signaling pathways involved in cell survival and proliferation.
Cell Division Cycle 25 (CDC25) Phosphatases: Quinolinone-based compounds have been developed as inhibitors of CDC25A and CDC25C phosphatases. These enzymes are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest.
Fatty Acid Synthase (FAS): Some 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives have demonstrated potent inhibitory activity against type I fatty acid synthase, an enzyme overexpressed in many cancer cells and involved in their growth and survival.
| Enzyme Target | Quinolinone Scaffold Example | Mechanism of Inhibition | Biological Outcome |
| DNA Gyrase | Fluoroquinolones | Stabilization of enzyme-DNA complex, inducing DNA breaks | Antibacterial effect |
| β-Tubulin | 2-phenyl-4(1H)-quinolones | Binds to colchicine (B1669291) site, inhibits microtubule assembly | Mitotic arrest, Apoptosis |
| Akt (Protein Kinase B) | 4-phenylquinolin-2(1H)-one | Allosteric inhibition via PH domain binding | Inhibition of cell proliferation |
| CDC25 Phosphatases | Quinolinone-based polycycles | Active site inhibition | Cell cycle arrest |
Cellular Pathway Modulation: Interferences with Key Biological Processes
The interaction of this compound and its derivatives with molecular targets like receptors and enzymes translates into the modulation of complex cellular pathways, impacting fundamental biological processes.
p-ERK Activation: As a downstream effect of GPR55 agonism, certain benzylquinolinone derivatives can induce the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2). nih.gov The ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. nih.gov The context and duration of ERK activation can determine the ultimate cellular fate. mdpi.com
Cell Cycle Arrest and Apoptosis: A common outcome of treatment with various quinolinone derivatives is the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting tubulin polymerization, compounds can arrest cells in the G2/M phase of the cell cycle. nih.gov This mitotic arrest often serves as a trigger for apoptosis, the process of programmed cell death. The apoptotic response can be mediated through both the intrinsic (mitochondrial) and extrinsic signaling pathways, involving the activation of caspases (caspase-3, -8, -9) and the cleavage of poly (ADP-ribose) polymerase (PARP). fmhr.orgresearchgate.net
Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Quinolinone derivatives have been shown to possess anti-angiogenic properties. The mechanism involves the direct binding to and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). fmhr.org This blocks the VEGF-induced signaling cascade, including downstream pathways like PI3K/Akt and ERK, thereby suppressing the proliferation, migration, and tube formation of endothelial cells. fmhr.orgbioworld.com This inhibition of key angiogenic signals ultimately restricts the tumor's blood supply. fmhr.orgnih.gov
| Cellular Process | Mechanism of Modulation by Quinolinone Derivatives | Key Molecular Players |
| p-ERK Activation | Agonism of GPR55 receptor | GPR55, Gq/G12/13, PLC, ERK1/2 |
| Cell Cycle Arrest | Inhibition of tubulin polymerization; Inhibition of CDC25 phosphatases | β-tubulin, CDC25A/C |
| Apoptosis | Triggered by mitotic arrest; Modulation of Bcl-2 family proteins | Caspases (-3, -8, -9), PARP |
| Angiogenesis | Inhibition of VEGFR2 signaling pathway | VEGF, VEGFR2, PI3K/Akt, ERK |
Molecular Mechanisms of Antimicrobial Action
Beyond their effects on eukaryotic cells, quinolinone derivatives are well-known for their broad-spectrum antimicrobial activities, including action against mycobacterial species and the parasites responsible for malaria.
Antimycobacterial Effects: The primary mechanism of action for many quinolone derivatives against Mycobacterium tuberculosis is the inhibition of DNA gyrase (specifically the GyrA subunit), an enzyme vital for maintaining DNA supercoiling during replication. asm.org By targeting this essential bacterial enzyme, these compounds effectively halt bacterial proliferation. Some derivatives have shown potent activity against both replicating and non-replicating M. tuberculosis, as well as against multi-drug resistant (MDR) strains. nih.govnih.gov Other proposed mechanisms include the dysregulation of intracellular ATP homeostasis and the induction of DNA damage.
Antimalarial Effects: The antimalarial action of quinoline (B57606) and quinolinone compounds is multifaceted. A classical mechanism involves their accumulation in the acidic food vacuole of the Plasmodium parasite. Inside the vacuole, they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into non-toxic hemozoin, these drugs cause a buildup of free heme, which is lethal to the parasite. wikipedia.org
More recently, a primary target for some 4(1H)-quinolone derivatives has been identified as the parasite's cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. Inhibition of this complex blocks oxygen consumption, disrupts mitochondrial function, and ultimately leads to parasite death. Notably, some of these compounds are effective against strains of Plasmodium falciparum that are resistant to other common antimalarials like chloroquine (B1663885) and atovaquone. Furthermore, certain 4(1H)-quinolones have demonstrated transmission-blocking activity, preventing the development of the parasite in the mosquito vector. asm.org
Computational Chemistry and Theoretical Characterization of 2 Benzylquinolin 4 1h One
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. This method is instrumental in drug discovery for elucidating binding modes and estimating the affinity of a compound for a specific biological target. For the quinolin-4(1H)-one scaffold, molecular docking studies have been extensively used to explore its potential as an inhibitor of various enzymes, particularly protein kinases involved in cancer signaling pathways.
Derivatives of quinolin-4(1H)-one have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. Docking studies have successfully validated pharmacophoric hypotheses, indicating a common mechanism of interaction at the ATP-binding site of VEGFR-2. The binding affinities for a series of 10 bioactive quinolin-4(1H)-one derivatives against VEGFR-2 were found to range from -11.31 to -14.65 Kcal/mol. Beyond VEGFR-2, the quinoline (B57606) core is known to target other kinases and proteins implicated in disease. For instance, quinoline-3-carboxamide (B1254982) derivatives have been docked against Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. Similarly, studies have targeted checkpoint kinase 1 (Chk1) and the multidrug resistance protein P-glycoprotein (ABCB1), demonstrating the scaffold's versatility.
These computational models suggest that the quinolinone nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of kinases, mimicking the role of adenine (B156593) in ATP. The interactions are further stabilized by hydrophobic and van der Waals forces between the heterocyclic ring system and nonpolar residues in the active site.
| Target Protein | PDB ID | Compound Class | Representative Binding Affinity (kcal/mol) | Key Interactions |
| VEGFR-2 | - | Quinolin-4(1H)-one derivatives | -11.31 to -14.65 | H-bonds at ATP-binding site |
| P-glycoprotein | 6C0V | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | -9.22 | Hydrophobic and H-bond interactions |
| ATM Kinase | - | Quinoline-3-carboxamide derivatives | High docking scores reported | Interaction with kinase hinge region |
| PDK1 | - | Quinazolin-12-one derivatives | -9.99 to -10.44 | Strong binding affinity compared to native ligand |
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data. For quinolinone derivatives, DFT calculations, often using the B3LYP functional with the 6-31G(d,p) basis set, provide deep insights into their intrinsic chemical nature.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and a greater ease of electronic transitions. Other calculated properties, such as molecular polarizability (α), dipole moment (μ), and global reactivity descriptors like electronegativity (χ), molecular hardness (η), and the electrophilicity index (ω), help to build a comprehensive electronic profile. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies.
DFT is also employed to map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. This map is invaluable for identifying regions susceptible to electrophilic or nucleophilic attack, thereby predicting intermolecular interaction sites.
| Parameter | Description | Typical Application |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |
| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and binding interactions |
| Electronegativity (χ) | Tendency to attract electrons | Relates to chemical reactivity |
| Molecular Hardness (η) | Resistance to change in electron distribution | Indicates stability |
| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | Predicts electrophilic character |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are crucial for validating docking poses and understanding the nuanced dynamics of ligand binding.
For quinolinone-based inhibitors, MD simulations are typically performed for extended periods, such as 100 nanoseconds, to assess the stability of the predicted binding mode. The simulation places the docked complex in a periodic box of explicit water molecules and ions to mimic physiological conditions, using force fields like CHARMM36 to govern atomic movements.
The stability of the complex is analyzed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A stable RMSD trajectory for the ligand suggests that the docking pose is well-maintained within the binding pocket. Furthermore, MD simulations can highlight key amino acid residues that form persistent hydrogen bonds or hydrophobic contacts with the inhibitor, providing a more detailed understanding of the binding affinity. For example, in a study of a quinazolin-12-one derivative, MD simulation revealed that the residue Ala162 had a high interaction fraction, indicating its critical role in binding affinity.
Mechanistic Studies of Synthetic Pathways Using Computational Methods
Computational chemistry provides powerful tools to elucidate the mechanisms of complex organic reactions, map potential energy surfaces, and identify transition states. A primary route for synthesizing the 4-hydroxyquinoline (B1666331) core, the tautomeric form of quinolin-4(1H)-one, is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline (B41778) with a β-ketoester, followed by a thermal cyclization at high temperatures (around 250 °C).
The established mechanism proceeds through several key steps:
Nucleophilic attack of the aniline onto the keto group of the β-ketoester.
Formation of a Schiff base intermediate.
Keto-enol tautomerization of the Schiff base.
A high-temperature, electrocyclic ring-closing reaction, which is typically the rate-determining step.
Elimination of an alcohol and subsequent tautomerization to yield the final 4-hydroxyquinoline product.
While detailed experimental studies have outlined this pathway, computational methods like DFT can provide deeper mechanistic insights. Theoretical calculations can be used to model the geometry of reactants, intermediates, and transition states along the reaction coordinate. By calculating the activation energies for each step, the rate-determining step can be confirmed, and the effects of different solvents and substituents on the reaction kinetics can be predicted. Such computational studies offer theoretical guidance for optimizing reaction conditions and designing more efficient synthetic routes to 2-benzylquinolin-4(1H)-one and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinolinone derivatives, QSAR models are developed to predict activities such as anticancer, antituberculosis, or antibacterial efficacy, thereby guiding the design of new, more potent analogues.
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors numerically represent various aspects of the molecular structure, including electronic (e.g., electronegativity, electron density), steric (e.g., van der Waals volume), and topological properties. Machine learning algorithms—such as multiple linear regression, k-nearest neighbors (k-NN), and gradient boosting—are then used to create a model that correlates these descriptors with the observed biological activity.
The predictive power of a QSAR model is rigorously evaluated using statistical metrics like the coefficient of determination (R²) for the training set and the cross-validated R² (q²). A robust model for quinolinone-based thiosemicarbazones showed an R² of 0.83 and an F-statistic of 47.96, indicating a statistically significant correlation. Such validated models can then be used to predict the activity of novel, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
| Activity Studied | Compound Class | Modeling Method | Statistical Parameters | Key Descriptors |
| Antituberculosis | Quinolinone-based thiosemicarbazones | QSAR | R² = 0.83, F = 47.96 | van der Waals volume, electron density, electronegativity |
| P-glycoprotein Inhibition | Quinoline derivatives | Gradient Boosting | R² = 0.95, RMSE = 0.283 | 2D and 3D descriptors |
| Antitumor | Quinazolinone derivatives | 3D-QSAR (CoMFA) | Good predictive model reported | Steric and electrostatic fields |
| Anti-MRSA | Pyrimido-isoquinolin-quinones | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.660, r² = 0.938 | Steric, electronic, H-bond acceptor fields |
Advanced Analytical Techniques for the Research of 2 Benzylquinolin 4 1h One
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 2-Benzylquinolin-4(1H)-one. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
In a typical analysis using electrospray ionization (ESI), the compound is protonated to form the [M+H]⁺ ion. The high-resolution mass spectrum provides an experimental m/z value that can be compared to the calculated theoretical mass of the proposed molecular formula. For a related compound, C₁₆H₁₄NO, the calculated mass for the [M+H]⁺ ion is 236.1070, and a found value of 236.1072 confirms the elemental composition with high confidence nih.gov. This level of precision is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion of quinolinone derivatives can provide valuable structural information by revealing characteristic neutral losses and fragment ions, aiding in the structural elucidation of the molecule researchgate.netnist.gov.
Table 1: Illustrative HRMS Data for a Quinolinone Derivative
| Parameter | Value |
| Molecular Formula | C₁₆H₁₃NO |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 236.1070 |
| Measured m/z | 236.1072 |
| Mass Accuracy (ppm) | 0.85 |
Note: Data is illustrative for a closely related quinolinone compound as specific HRMS fragmentation data for this compound was not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constant, J). For a similar 2-substituted quinolin-4(1H)-one, characteristic signals would include those for the aromatic protons on the quinolinone core and the benzyl (B1604629) group, a singlet for the vinyl proton at the 3-position, a singlet for the benzylic methylene (B1212753) protons, and a broad singlet for the N-H proton nih.gov.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. Key signals for this compound would include the carbonyl carbon (C=O) at a downfield chemical shift (around 177 ppm), carbons of the aromatic rings, the benzylic methylene carbon, and the vinyl carbons of the quinolinone ring nih.gov.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying spin systems within the molecule, such as the protons on the aromatic rings acs.orgunirioja.essdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the straightforward assignment of protonated carbons rsc.orgclockss.org.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule sdsu.edursc.orgclockss.org.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is invaluable for determining the three-dimensional structure and stereochemistry of the molecule rsc.org.
Table 2: Representative ¹H and ¹³C NMR Data for a 2-Substituted Quinolin-4(1H)-one Derivative
| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| NH | 11.65 (s, 1H) | - |
| C2 | - | 149.90 |
| C3 | 6.32 (d, J = 1.8 Hz, 1H) | 106.91 |
| C4 | - | 176.92 |
| C4a | - | 118.67 |
| C5 | 8.09 (dd, J = 8.0, 1.2 Hz, 1H) | 123.17 |
| C6 | 7.35 – 7.30 (m, 1H) | 124.69 |
| C7 | 7.69 – 7.64 (m, 1H) | 131.73 |
| C8 | 7.79 – 7.71 (m, 1H) | 124.84 |
| C8a | - | 140.49 |
| CH₂ | - | - |
| Benzyl C1' | - | 140.34 |
| Benzyl C2'/6' | 7.79 – 7.71 (m, 2H) | 129.54 |
| Benzyl C3'/5' | 7.39 (d, J = 8.0 Hz, 2H) | 127.22 |
| Benzyl C4' | 7.79 – 7.71 (m, 1H) | 131.27 |
Note: Data is for a similar 2-substituted quinolin-4(1H)-one as a complete assigned spectrum for this compound was not available in the searched literature. The benzylic CH₂ signals are not explicitly detailed in this representative dataset. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands corresponding to its structural features.
The most prominent peak would be the strong absorption band for the carbonyl (C=O) stretching vibration of the quinolinone ring, typically observed in the range of 1650-1750 cm⁻¹ pressbooks.pubresearchgate.net. The exact position of this band can be influenced by conjugation and hydrogen bonding. The N-H stretching vibration of the lactam functionality is expected to appear as a broad band in the region of 3200-3400 cm⁻¹ ucla.edu.
Aromatic C-H stretching vibrations from both the quinolinone and benzyl rings would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzylic methylene group would appear just below 3000 cm⁻¹ pressbooks.pub. The C=C stretching vibrations of the aromatic rings typically give rise to multiple bands in the 1450-1600 cm⁻¹ region ucla.edu. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum pressbooks.pub.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (lactam) | Stretching | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium |
| C=O (lactam) | Stretching | 1650 - 1680 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| C-N | Stretching | 1200 - 1350 | Medium |
X-ray Crystallography for Solid-State Structure and Conformation Determination
Although a crystal structure for this compound is not publicly available, data from a closely related compound, 1-Benzyl-2,3-dihydroquinolin-4(1H)-one, reveals a monoclinic crystal system nih.gov. In this related structure, the two aromatic rings are nearly perpendicular to each other nih.gov. A similar analysis of this compound would elucidate the planarity of the quinolinone ring system and the orientation of the benzyl substituent relative to the core structure.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking. For instance, in the crystal structure of (E)-4-(2-benzylidenehydrazinyl)quinolin-2(1H)-one, intramolecular hydrogen bonds play a significant role in the crystal packing helsinki.fi. Such information is crucial for understanding the solid-state properties of the compound and for rational drug design.
Table 4: Illustrative Crystallographic Data for a Related Benzyl-Substituted Quinolinone
| Parameter | Value |
| Compound | 1-Benzyl-2,3-dihydroquinolin-4(1H)-one |
| Molecular Formula | C₁₆H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5992 (11) |
| b (Å) | 9.786 (2) |
| c (Å) | 23.313 (5) |
| β (°) | 96.79 (3) |
| Volume (ų) | 1268.5 (5) |
| Z | 4 |
Source: nih.gov
Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis (e.g., HPLC, Flash Chromatography)
Advanced chromatographic techniques are essential for the purification and purity assessment of this compound. Flash chromatography is a rapid and efficient method for the preparative purification of the compound from reaction mixtures nih.govbeilstein-journals.orgbiotage.com. Typically, a silica gel stationary phase is used with a non-polar/moderately polar organic solvent system, such as a mixture of hexane and ethyl acetate nih.govbeilstein-journals.org. The polarity of the eluent is optimized to achieve good separation of the target compound from impurities.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound with high accuracy. Reversed-phase HPLC, using a C18 or other non-polar stationary phase, is commonly employed for the analysis of quinolinone derivatives researchgate.net. The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile or methanol tandfonline.comtandfonline.com. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Detection is often performed using a UV-Vis detector, as the aromatic nature of this compound results in strong UV absorbance tandfonline.com. The retention time of the compound under specific chromatographic conditions is a characteristic parameter that can be used for its identification.
Table 5: Typical Chromatographic Methods for Quinolinone Derivatives
| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification |
| HPLC (Reversed-Phase) | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water | Purity Assessment, Analysis |
Applications of 2 Benzylquinolin 4 1h One in Chemical Science
Role as Versatile Building Blocks in Complex Organic Synthesis
Organic building blocks are functionalized molecules that serve as foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.comboronmolecular.com The strategic use of such building blocks is fundamental to medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.com The 2-Benzylquinolin-4(1H)-one structure is a prime example of a versatile building block due to its inherent reactivity and the potential for diverse chemical transformations.
The utility of the quinolinone core as a synthetic precursor is well-established. The structure features several reactive sites that can be targeted for modification:
The Amide N-H Group: The nitrogen atom can be alkylated, acylated, or arylated to introduce a wide variety of substituents, altering the steric and electronic properties of the molecule.
The Ketone Carbonyl Group: The C4-keto group can undergo reactions typical of ketones, such as reductions, additions, and condensations, providing a handle to build out from the heterocyclic ring.
The Aromatic Rings: Both the quinoline (B57606) ring system and the benzyl (B1604629) substituent are susceptible to electrophilic aromatic substitution, allowing for the introduction of functional groups that can further tune the molecule's properties or serve as points for further coupling reactions.
The Benzylic Position: The methylene (B1212753) bridge connecting the quinoline and phenyl rings can also be a site for functionalization.
This inherent reactivity allows the this compound scaffold to be elaborated into more complex, drug-like molecules and functional materials. mdpi.comorganic-chemistry.org For instance, related indolyl ynone starting materials can be selectively converted into medicinally relevant spirocycles, carbazoles, and quinolines simply by varying the catalyst, demonstrating the scaffold's versatility. nih.gov The synthesis of various substituted 1,2,3,4-tetrahydroisoquinolinones, which are structurally related and possess pharmacological interest, often begins with precursors that establish a similar core structure, highlighting the role of these frameworks as key intermediates. nih.gov
Potential in Catalysis and Organocatalysis
The rigid, heterocyclic structure of quinoline and its derivatives makes them attractive scaffolds for the development of ligands and catalysts. The presence of nitrogen and oxygen heteroatoms in this compound provides potential coordination sites for transition metals, forming the basis for its application in catalysis.
Transition Metal Catalysis Quinoline-based ligands have been successfully employed in a range of transition metal-catalyzed reactions. researchgate.netnih.gov The nitrogen atom of the quinoline ring and other appended donor groups can form stable complexes with metals such as copper, palladium, rhodium, and platinum. acs.orgmdpi.comnih.govacs.org For example, complexes formed between various quinoline derivatives and copper salts have shown significant catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalysts depends on both the chemical structure of the quinoline ligand and the counter-ions of the metal salt. mdpi.com Furthermore, chiral N-heterocyclic carbene (NHC) ligands featuring a quinoline skeleton have been developed for asymmetric palladium-catalyzed reactions, such as intramolecular α-arylation, achieving good enantioselectivity. acs.org The rigid quinoline framework helps to create a well-defined chiral environment around the metal center, which is crucial for stereocontrol. acs.org This suggests that derivatives of this compound could be similarly developed into ligands for various catalytic transformations.
Organocatalysis Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, a field that has expanded rapidly and was recognized with the 2021 Nobel Prize in Chemistry. youtube.com The this compound scaffold contains a secondary amine within its lactam structure, a functional group that is a cornerstone of enamine and iminium ion catalysis, famously demonstrated by organocatalysts like L-proline. youtube.com While this compound itself is not a primary example, its core structure could be modified to enhance its organocatalytic potential. By introducing additional functional groups, such as primary or secondary amines or Brønsted/Lewis acidic sites, the quinolinone scaffold could be engineered into a novel class of organocatalysts for various asymmetric transformations. researchgate.net
Explorations in Materials Science (e.g., Photoactive and Fluorescent Compounds)
The quinoline ring system is an excellent fluorophore due to its rigid, conjugated aromatic structure. rsc.org This intrinsic property has led to the extensive exploration of quinoline derivatives, including quinolinones, in materials science, particularly for the development of fluorescent probes and photoactive materials. researchgate.net
The photophysical properties of these compounds, such as absorption/emission wavelengths, fluorescence quantum yield, and solvatochromism, can be finely tuned by making chemical modifications to the core scaffold. nih.gov This tunability makes the quinoline framework a desirable platform for creating sensors tailored to specific applications. researchgate.netnih.gov
Fluorescent Sensors Researchers have designed and synthesized numerous quinoline-based fluorescent sensors for the detection of biologically and environmentally important species. The general strategy involves attaching a receptor unit for a specific analyte to the quinoline fluorophore. Binding of the analyte triggers a change in the electronic properties of the system, resulting in a detectable change in the fluorescence signal, such as "turning on," quenching, or shifting the emission wavelength. rsc.orgacs.org
Notable examples include:
Metal Ion Detection: A novel quinoline derivative was developed as a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺ ions in biological systems, including in cells and zebrafish. rsc.org
Sensing of Reactive Species: A two-photon fluorescent probe based on quinoline was engineered to detect nitric oxide (NO) in living cells and tissues at significant depths (90–180 μm). acs.org The probe exhibited a 12-fold increase in fluorescence upon reaction with NO. acs.org
Biomolecule Detection: The broader quinolone skeleton has been used to create fluorescent probes for detecting biothiols, which play crucial roles in cellular processes. researchgate.net
The potential for using quinoline derivatives extends to materials for organic electroluminescent cells (OLEDs), where their strong fluorescence in the solid state is a highly desirable property. mdpi.com
| Probe Type | Target Analyte | Fluorescence Response | Key Feature / Application | Reference |
|---|---|---|---|---|
| Quinoline Derivative (Sensor 1) | Iron (Fe³⁺) | Selective fluorescence response | Capable of detecting Fe³⁺ in living organisms like zebrafish. | rsc.org |
| Two-Photon Probe (QNO) | Nitric Oxide (NO) | 12-fold fluorescence enhancement ("turn-on") | Allows for deep tissue imaging (up to 180 μm) in live cells. | acs.org |
| 2(1H)-Quinolone Skeleton | Biothiols (e.g., L-Cysteine) | Fluorescence intensity increase and emission shift | Used for detecting important biological sulfur compounds. | researchgate.net |
| Tunable Quinoline Scaffold | pH | pH-sensitive fluorescence | Demonstrates utility in live-cell imaging based on environmental pH. | nih.gov |
Future Research Directions and Unexplored Avenues for 2 Benzylquinolin 4 1h One
Development of More Sustainable and Efficient Synthetic Strategies
Future research will heavily emphasize the development of synthetic methodologies that are not only efficient but also environmentally benign. The principles of green chemistry are becoming central to the synthesis of quinolinone derivatives, moving away from hazardous chemicals, high temperatures, and organic solvents. mdpi.com
Key areas of focus will include:
Eco-Friendly Catalysis: Research into novel catalysts that are inexpensive, non-toxic, and recyclable is a priority. This includes the broader application of N-heterocyclic carbenes (NHCs) and earth-abundant metal catalysts like iron and copper, which can facilitate key bond-forming reactions under mild conditions. rsc.org The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous media represents a promising green and efficient method.
Alternative Energy Sources: Microwave-assisted synthesis has already shown promise in accelerating reaction times for producing heterocyclic compounds. researchgate.net Future work will likely explore other unconventional energy sources, such as sonication and mechanochemistry, to drive reactions more efficiently and with less energy consumption.
Bio-based Solvents and Feedstocks: A significant long-term goal is the utilization of renewable resources. This involves exploring the use of biomass-derived starting materials and replacing traditional organic solvents with safer, bio-based alternatives or performing reactions in water. mdpi.com
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Cascade Reactions | Multiple reaction steps in a single vessel without isolating intermediates. | Reduced waste, time, and cost; increased operational simplicity. |
| N-Heterocyclic Carbene (NHC) Catalysis | Utilizes electron-rich carbene species to catalyze bond formation. | High efficiency, mild reaction conditions, potential for asymmetric synthesis. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to rapidly heat reaction mixtures. | Drastically reduced reaction times, often improved yields, enhanced reaction control. |
| Aqueous Media Synthesis | Uses water as the reaction solvent. | Environmentally benign, low cost, enhanced reactivity for certain reactions. |
Identification of Novel Biological Targets and Undiscovered Mechanisms of Action
While the anticancer properties of quinolinones are well-documented, targeting enzymes like DNA gyrase and topoisomerase, the full therapeutic potential of 2-benzylquinolin-4(1H)-one remains largely untapped. nih.govnih.gov Future research will pivot towards identifying novel biological targets and elucidating new mechanisms of action beyond conventional cytotoxic effects.
Promising avenues include:
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. The quinolinone scaffold is a "privileged structure" that can be adapted to target specific protein kinases, such as phosphatidylinositol 3-kinases (PI3K) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. researchgate.netmdpi.com
Epigenetic Modulation: Targeting enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), is a frontier in cancer therapy. nih.gov The this compound framework could be functionalized to create potent and selective HDAC inhibitors.
Targeting Microtubule Dynamics: Some quinolone derivatives have been shown to disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. researchgate.net Further investigation into this mechanism could lead to the development of a new class of antimitotic agents.
Neurodegenerative and Inflammatory Diseases: The biological activities of quinolinones are not limited to cancer. Derivatives have been designed as phosphodiesterase 3 (PDE3) inhibitors and β2-agonists, suggesting potential applications in cardiovascular and respiratory diseases. nih.govcrimsonpublishers.com Future screening efforts could explore targets relevant to Alzheimer's disease, Parkinson's disease, or chronic inflammatory conditions.
Advanced Computational Design for Tailored Chemical Properties
In silico methods are becoming indispensable for accelerating drug discovery. Advanced computational modeling will be instrumental in designing this compound derivatives with precisely tailored chemical and biological properties, minimizing the time and cost associated with trial-and-error synthesis.
Future computational strategies will involve:
Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of target proteins, molecular docking simulations can predict how different this compound analogues will bind. This allows for the rational design of modifications to enhance binding affinity and selectivity. mdpi.com
Pharmacophore Modeling and 3D-QSAR: By analyzing a set of known active molecules, computational models can identify the key chemical features (pharmacophores) required for biological activity. rsc.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can then be used to build predictive models that correlate a molecule's 3D properties with its potency. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. mdpi.com This helps validate docking results and provides a more realistic view of the binding event.
ADME/Tox Prediction: Early-stage computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is crucial. This allows researchers to prioritize the synthesis of candidates with favorable drug-like properties. mdpi.com
| Computational Technique | Application for this compound | Outcome |
| Molecular Docking | Predicting binding modes and affinities within a target protein's active site. | Prioritization of derivatives with high predicted potency. mdpi.comnih.gov |
| 3D-QSAR | Correlating structural features with biological activity to build predictive models. | Guiding the design of new analogues with enhanced activity. rsc.org |
| Molecular Dynamics | Simulating the dynamic stability of the ligand-protein complex. | Validation of binding modes and assessment of interaction stability. mdpi.com |
| Pharmacophore Mapping | Identifying essential structural features for biological activity. | Creating a template for designing novel active compounds. rsc.org |
Integration of this compound into Emerging Chemical Technologies
The unique photophysical and electronic properties of the quinolinone core extend its potential applications far beyond medicine. Future research will explore the integration of this compound derivatives into emerging technologies in materials science and analytical chemistry.
Key technological applications include:
Fluorescent Probes and Chemosensors: Quinoline (B57606) derivatives possess interesting fluorescence properties that can be exploited to detect specific analytes. nih.gov By attaching appropriate receptor units to the this compound scaffold, it is possible to create highly selective and sensitive fluorescent probes for detecting metal ions (e.g., Cu²⁺, Fe³⁺), anions (e.g., F⁻, CN⁻), and biologically important molecules like glutathione (B108866) or specific amino acids. nih.govrsc.orgrsc.orggoogle.com These sensors have applications in environmental monitoring, bio-imaging, and diagnostics. nih.gov
Organic Electronics: The π-conjugated aromatic system of quinolinones makes them suitable candidates for use in organic electronic devices. Functionalized quinolines have been investigated as active layers in organic field-effect transistors (OFETs), demonstrating p-channel transistor behavior. rsc.orgmdpi.com Tailoring the structure of this compound could modulate its electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.
Metal Complexation for Catalysis and Materials: The carbonyl oxygen and nitrogen atom of the quinolinone ring are effective coordination sites for metal ions. rsc.org This allows for the creation of novel metal complexes. These complexes could be explored for their catalytic activity in organic synthesis or as building blocks for functional coordination polymers and metal-organic frameworks (MOFs) with unique magnetic or porous properties.
Expanding Derivatization to Novel Hybrid Structures with Enhanced Specificity
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach to develop multi-target agents or to enhance the potency and specificity of a lead compound. The this compound scaffold is an ideal platform for creating such novel hybrid structures.
Future directions in derivatization will focus on:
Dual-Target Anticancer Agents: Hybrid molecules can be designed to hit two distinct cancer-related targets simultaneously, potentially overcoming drug resistance. This could involve linking the this compound core to another known anticancer agent, such as a platinum complex, a tubulin inhibitor, or another kinase inhibitor.
Conjugation with Targeting Moieties: To improve specificity for cancer cells and reduce off-target effects, the scaffold can be conjugated to molecules that recognize receptors overexpressed on tumor cells. This includes linking to peptides, antibodies, or small molecules that guide the drug specifically to its site of action.
Organometallic Hybrids: The formation of metal complexes with biologically active quinolones can lead to compounds with enhanced antimicrobial or anticancer activity compared to the parent ligand. Exploring complexes of this compound with metals like ruthenium, gold, or palladium could yield novel therapeutic agents with unique mechanisms of action.
Spirocyclic and Fused Ring Systems: Creating more rigid and conformationally constrained structures by forming spirocyclic compounds (e.g., quinoline-spiro-quinazolinones) or fusing additional heterocyclic rings to the quinolinone backbone can lead to enhanced binding affinity and selectivity for specific biological targets. rsc.org
Q & A
Q. What are the established synthetic routes for 2-Benzylquinolin-4(1H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound derivatives typically involves acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. Microwave-assisted synthesis using indium(III) chloride (20 mol%) as a catalyst under 360 W irradiation for 5 minutes achieves a 63% yield, offering a faster and more efficient alternative to traditional methods requiring corrosive reagents (e.g., orthophosphoric acid) . Key steps include:
- Reagent : (E)-1-(2-aminophenyl)-3-(aryl)prop-2-en-1-one precursor.
- Conditions : Solvent-free microwave irradiation with InCl₃.
- Purification : Crystallization from CH₂Cl₂/di-isopropylether.
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| Microwave-assisted | InCl₃ | 5 min | 63% | |
| Traditional acid-cat. | H₃PO₄ | 24 hrs | 45% |
Q. How is the molecular conformation of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For 1-Benzyl-2,3-dihydroquinolin-4(1H)-one, SC-XRD reveals:
- Dihedral angles : 0.28° between fused quinoline rings and 57.84° with the benzyl ring .
- Intermolecular interactions : Centrosymmetric dimers via N–H⋯N hydrogen bonds (Fig. 1) and π–π stacking (3.94 Å centroid distance) .
- Crystallographic data : R factor = 0.068; wR factor = 0.182; mean σ(C–C) = 0.005 Å .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (quinoline-benzyl) | 57.84° | |
| N–H⋯N bond length | 2.12 Å | |
| π–π stacking distance | 3.94 Å |
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?
Methodological Answer: Contradictions between solution-phase NMR and solid-state XRD data often arise from dynamic conformational changes. For example:
Q. What methodologies optimize the biological activity of this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies guide optimization:
- Antimicrobial activity : Introduce electron-withdrawing groups (e.g., Cl, F) at the quinoline C-6/C-7 positions to enhance membrane penetration .
- Synthetic modification : Replace the benzyl group with heterocyclic moieties (e.g., pyrimidine) to improve target binding .
- In vitro assays : MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli shows derivatives with 4-methyl substituents exhibit MIC values of 8–16 µg/mL .
Q. Table 3: Biological Activity Data
| Derivative | Substituent | MIC (µg/mL) | Target Organism | Reference |
|---|---|---|---|---|
| 6-Cl-7-CH₃-quinoline | Cl, CH₃ | 8 | S. aureus | |
| 4-Methylquinolinone | CH₃ | 16 | E. coli |
Q. How do non-covalent interactions (e.g., π–π stacking) impact the solid-state properties of this compound?
Methodological Answer: Intermolecular forces dictate crystallinity and solubility:
Q. What are the ethical and practical considerations for sharing research data on this compound?
Methodological Answer: Balancing open science with privacy/patent concerns:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
